molecular formula C15H11BrN2O2 B589796 Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate CAS No. 132525-01-0

Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B589796
CAS No.: 132525-01-0
M. Wt: 331.169
InChI Key: GUGFNQAYAMEJIS-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate is a chemical reagent designed for research and development purposes. This compound features the imidazo[1,2-a]pyridine scaffold, a structure of high interest in medicinal chemistry due to its diverse biological activities. Researchers value this core structure for developing novel therapeutic agents, particularly in oncology and infectious disease. In cancer research, imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key signaling protein often mutated in cancers. Inhibition of this pathway can induce cell cycle arrest and apoptosis (programmed cell death) in tumor cell lines . Furthermore, close structural analogues of this compound, specifically ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate, have been identified as narrow-spectrum antibacterial agents. These analogues target the essential cell division protein FtsZ in Streptococcus pneumoniae, making them promising leads for new antibiotics against this respiratory pathogen . The specific bromo and phenyl substituents on the core structure are common modifications used by researchers to fine-tune the compound's physicochemical properties, binding affinity, and pharmacokinetic profile during lead optimization. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c1-20-15(19)13-14(10-5-3-2-4-6-10)18-9-11(16)7-8-12(18)17-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGFNQAYAMEJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=C(C=CC2=N1)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721519
Record name Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132525-01-0
Record name Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132525-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the pyridine’s amine group on the electrophilic α-carbon of the bromoketone, followed by intramolecular cyclization and elimination of HBr. Key parameters include:

  • Solvent : Ethyl acetate or ethanol for optimal solubility.

  • Temperature : Reflux conditions (90–100°C) to drive cyclization.

  • Oxidizing Agent : tert-Butyl hydroperoxide (TBHP) enhances reaction efficiency by facilitating radical intermediates.

Example Protocol

  • Combine 2-amino-5-bromopyridine (1.0 equiv), methyl α-bromo-α-phenylacetate (1.5 equiv), and TBHP (2.0 equiv) in ethyl acetate.

  • Reflux at 90°C for 3–6 hours.

  • Purify via column chromatography (petroleum ether/ethyl acetate, 10:1).

Yield : 65–72%.

Optimization Insights

  • Base Selection : Sodium bicarbonate or triethylamine neutralizes HBr byproducts, improving yields to >70%.

  • Solvent Effects : Ethanol increases reaction rates compared to methanol or water due to better substrate solubility.

Copper-Catalyzed Annulation of Ynamides with 2-Amino-5-Bromopyridine

Copper-catalyzed methods offer superior regiocontrol for introducing the phenyl and carboxylate groups. This approach uses ynamides (e.g., methyl phenylpropiolate) and 2-amino-5-bromopyridine under oxidative conditions.

Catalytic System and Reaction Design

  • Catalyst : Cu(OTf)₂ (20 mol%) activates the ynamide for nucleophilic attack.

  • Oxidant : Molecular oxygen ensures reoxidation of the copper catalyst, sustaining catalytic activity.

Procedure

  • Mix 2-amino-5-bromopyridine (1.0 equiv), methyl phenylpropiolate (1.2 equiv), and Cu(OTf)₂ in acetonitrile.

  • Heat at 60°C under O₂ for 12–24 hours.

  • Isolate the product via silica gel chromatography.

Yield : 55–68%.

Advantages and Limitations

  • Regioselectivity : The ynamide’s electronic bias ensures exclusive formation of the 3-phenyl-2-carboxylate isomer.

  • Drawbacks : Longer reaction times and sensitivity to moisture limit scalability.

Sequential Bromination and Esterification of Preformed Imidazo[1,2-a]pyridines

For substrates lacking bromine or ester groups, post-synthetic modifications are employed.

Bromination at Position 6

  • Reagent : N-Bromosuccinimide (NBS) in DMF at 0°C selectively brominates the pyridine ring.

  • Conditions : Radical initiators (e.g., AIBN) improve selectivity but risk over-bromination.

Typical Yield : 60–75%.

Esterification of Carboxylic Acid Precursors

  • Method : Treat imidazo[1,2-a]pyridine-2-carboxylic acid with methanol and H₂SO₄ under reflux.

  • Yield : >85% after 12 hours.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Purity (%) Advantages
CyclocondensationTBHP, ethyl acetate65–7295–98Scalable, one-pot synthesis
Copper-catalyzed annulationCu(OTf)₂, O₂55–6890–95Excellent regiocontrol
Sequential modificationNBS, H₂SO₄60–8585–92Flexibility in late-stage functionalization

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-A]pyridine derivatives .

Scientific Research Applications

Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Weight Key Properties Biological Relevance Reference
This compound 6-Br, 3-Ph, 2-COOCH₃ 357.19 (calc.) Lipophilic ester; bromine enhances electrophilicity Potential intermediate for kinase inhibitors -
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 8-F, 2-COOCH₂CH₃ 287.09 Fluorine increases electronegativity; ethyl ester enhances metabolic stability Antiviral/anticancer applications (inferred from analogs)
Sodium imidazo[1,2-a]pyridine-2-carboxylate 0.5 hydrate 2-COO⁻Na⁺ (salt form) 193.13 High water solubility Potential for ionic interactions in drug formulations
6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde 6-Br, 2-(3-MeO-Ph), 3-CHO 331.16 Aldehyde group enables nucleophilic reactions Synthetic intermediate for further derivatization
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Fused pyridine ring; amino group - High mutagenicity and carcinogenicity Carcinogenic in rodents (colon/mammary tumors)

Functional Group Impact

  • Ester vs. Carboxylate : The methyl ester in the target compound confers moderate lipophilicity, enhancing membrane permeability compared to the hydrophilic sodium carboxylate salt .
  • Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability may facilitate halogen bonding in target interactions, while fluorine’s electronegativity improves binding affinity in electron-deficient environments .
  • Phenyl vs.

Biological Activity

Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-A]pyridine family. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. The presence of a bromine atom and a phenyl group enhances its reactivity and biological profile, making it a valuable intermediate in the synthesis of various pharmaceutical compounds.

  • Molecular Formula : C15H11BrN2O2
  • Molecular Weight : 331.164 g/mol
  • CAS Number : 132525-01-0

Biological Activity Overview

This compound exhibits a range of biological activities, including anticancer, antiviral, and antibacterial properties. The biological effects are primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors.

Anticancer Activity

Research indicates that imidazo[1,2-A]pyridine derivatives can inhibit the proliferation of various cancer cell lines. This compound has shown promising results in inhibiting tumor growth in vitro. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death.

Cell Line IC50 (µM) Mechanism of Action
HeLa5.2Induction of apoptosis
HCT1164.8Cell cycle arrest
A3753.9Inhibition of proliferation

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Preliminary studies suggest that this compound can inhibit viral replication through interference with viral entry or replication mechanisms. Its effectiveness against specific viruses remains an area of active research.

Antibacterial Activity

In addition to its anticancer and antiviral properties, this compound has demonstrated antibacterial activity against various strains of bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

The biological activity of this compound is closely linked to its chemical structure. The bromine atom and the phenyl group enhance its ability to interact with biological targets:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors involved in cellular signaling pathways.
  • DNA Interaction : Some studies suggest that imidazo[1,2-A]pyridine derivatives can intercalate into DNA, disrupting replication processes.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Effects :
    • Researchers evaluated the compound's effects on breast cancer cell lines.
    • Results indicated significant inhibition of cell growth and induction of apoptosis at concentrations as low as 5 µM.
  • Antiviral Screening :
    • A study assessed the antiviral efficacy against influenza virus.
    • The compound showed a reduction in viral load by over 70% in treated cells compared to controls.
  • Antibacterial Testing :
    • The antibacterial properties were tested against Gram-positive and Gram-negative bacteria.
    • This compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

Q & A

Basic: What are the common synthetic routes for preparing methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate?

Answer:
The synthesis typically involves halogenation of an imidazo[1,2-a]pyridine precursor. One method employs cycloisomerization of N-propargylpyridinium derivatives under basic aqueous conditions (e.g., NaOH), which is efficient and environmentally friendly . Alternatively, condensation of 2-aminopyridines with α-haloketones (e.g., α-bromo/chloroketones) followed by reduction and derivatization is widely used. Metal catalysts like palladium or copper may facilitate cross-coupling reactions to introduce the phenyl or bromo substituents . Characterization of intermediates via NMR and mass spectrometry is critical to confirm regioselectivity .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:
Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, identifying energy barriers for key steps like cyclization or halogenation. Reaction path search algorithms (e.g., IRC calculations) combined with statistical experimental design (e.g., factorial analysis) help narrow optimal parameters (temperature, solvent, catalyst loading) . For example, computational studies on similar imidazo[1,2-a]pyridines revealed that polar aprotic solvents (DMF) enhance cyclization efficiency by stabilizing intermediates .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and substitution patterns. The phenyl group’s aromatic protons (δ 7.2–7.6 ppm) and the methyl ester (δ 3.8–4.0 ppm) are key markers .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and bromine isotopic patterns (1:1 ratio for 79^{79}Br/81^{81}Br) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in ethyl 8-amino-6-bromo derivatives, where hydrogen bonding stabilizes the crystal lattice .

Advanced: How do substituents (bromo, phenyl, methyl ester) influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Steric hindrance from the phenyl group may slow transmetallation, requiring bulky ligands (e.g., SPhos) .
  • Methyl Ester : Electron-withdrawing effect deactivates the imidazo ring toward electrophilic substitution but stabilizes intermediates in nucleophilic aromatic substitution .
  • Phenyl Group : Enhances π-stacking in catalytic cycles, as observed in Pd-mediated couplings of similar compounds, improving yield by 15–20% .

Basic: What are the primary challenges in achieving high regioselectivity during synthesis?

Answer:
Competing reactions at C-6 vs. C-8 positions are common. Strategies include:

  • Directing Groups : Using temporary protecting groups (e.g., tosyl) to block undesired sites .
  • Solvent Effects : Polar solvents (DMF) favor cyclization at C-6 due to stabilization of the transition state .
  • Temperature Control : Lower temperatures (0–5°C) reduce kinetic byproducts, as seen in bromination of analogous compounds .

Advanced: How can bioactivity studies be designed for this compound?

Answer:

  • Target Identification : Screen against kinase panels (e.g., CDK inhibitors) based on structural similarity to ethyl 8-amino-6-bromo derivatives with known antiviral activity .
  • SAR Studies : Modify substituents (e.g., replacing Br with Cl or CF3_3) and assess IC50_{50} values in enzyme assays .
  • Pharmacokinetics : Use HPLC-MS to monitor metabolic stability in microsomal assays, focusing on ester hydrolysis .

Advanced: How to resolve contradictions in reported reaction yields for halogenation steps?

Answer:
Discrepancies often arise from:

  • Substrate Purity : Trace moisture in starting materials reduces halogenation efficiency. Karl Fischer titration ensures anhydrous conditions .
  • Catalyst Deactivation : Pd catalysts degrade in the presence of bromide byproducts; adding scavengers (e.g., polymer-bound thiourea) improves turnover .
  • Kinetic vs. Thermodynamic Control : Higher temperatures favor thermodynamic products (C-6 substitution), while lower temperatures favor kinetic (C-8) products .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential bromine toxicity .
  • Waste Disposal : Quench reactive intermediates (e.g., bromides) with NaHSO3_3 before disposal .
  • Storage : Store under inert gas (Ar) at –20°C to prevent ester hydrolysis .

Advanced: What computational tools predict the compound’s solid-state packing and solubility?

Answer:

  • Crystal Structure Prediction (CSP) : Tools like Mercury (CCDC) analyze hydrogen bonding and π-π interactions, which influence solubility .
  • COSMO-RS : Predicts solubility parameters in solvents (e.g., logP = 2.1 in DMSO) .
  • Molecular Dynamics (MD) : Simulates hydration free energy to assess bioavailability .

Advanced: How to design a scalable synthesis route with minimal environmental impact?

Answer:

  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME), reducing E-factor by 30% .
  • Catalyst Recycling : Immobilize Pd on magnetic nanoparticles for easy recovery (reusable for 5 cycles) .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing reaction time from 12 h to 2 h .

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